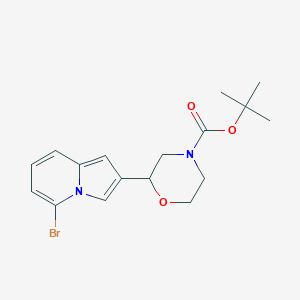
tert-Butyl 2-(5-bromoindolizin-2-yl)morpholine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-Butyl 2-(5-bromoindolizin-2-yl)morpholine-4-carboxylate: is a complex organic compound characterized by its bromoindolizine core and morpholine ring, capped with a tert-butyl carboxylate group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(5-bromoindolizin-2-yl)morpholine-4-carboxylate typically involves multiple steps, starting with the formation of the indolizine core
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction steps efficiently.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromoindolizine core can be oxidized to form different oxidation products.
Reduction: Reduction reactions can be performed on the bromoindolizine ring or the morpholine ring.
Substitution: The bromine atom in the indolizine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction reactions might involve hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).
Substitution reactions can be carried out using nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation can yield indolizine derivatives with different oxidation states, while substitution reactions can produce a variety of substituted indolizines.
科学的研究の応用
Chemistry: In chemistry, tert-Butyl 2-(5-bromoindolizin-2-yl)morpholine-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study the interactions of bromoindolizine derivatives with biological targets. It may serve as a probe to investigate the biological activity of similar compounds.
Medicine: The potential medicinal applications of this compound are being explored, particularly in the development of new pharmaceuticals. Its structural features may contribute to the design of drugs with specific biological activities.
Industry: In the chemical industry, this compound can be used in the production of advanced materials and chemical reagents. Its versatility makes it a valuable component in various industrial processes.
作用機序
The mechanism by which tert-Butyl 2-(5-bromoindolizin-2-yl)morpholine-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system and the specific reactions taking place.
類似化合物との比較
Indolizine derivatives: Other bromoindolizine compounds with different substituents.
Morpholine derivatives: Compounds containing morpholine rings with various functional groups.
Tert-butyl esters: Other esters with tert-butyl groups.
Uniqueness: Tert-Butyl 2-(5-bromoindolizin-2-yl)morpholine-4-carboxylate stands out due to its specific combination of bromoindolizine and morpholine rings, capped with a tert-butyl group
生物活性
Tert-Butyl 2-(5-bromoindolizin-2-yl)morpholine-4-carboxylate (CAS No. 1956318-14-1) is a synthetic compound that has garnered attention for its potential biological activity. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
Research indicates that this compound may exhibit various biological activities, primarily through its interaction with specific biological targets. The compound's structure suggests potential interactions with G-protein coupled receptors (GPCRs) and other signaling pathways involved in cellular processes.
Pharmacological Effects
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been noted to induce apoptosis in certain cancer cell lines, possibly through the activation of caspase pathways .
- Neuroprotective Effects : The morpholine moiety is often associated with neuroprotective activities. Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity .
- Anti-inflammatory Properties : There is evidence suggesting that this compound may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human breast cancer cells. Results demonstrated a significant reduction in cell viability at concentrations greater than 10 µM, with evidence of apoptosis confirmed through flow cytometry.
Study 2: Neuroprotection
In a model of neurodegeneration induced by glutamate toxicity, the compound was administered to cultured neurons. The results indicated a marked decrease in cell death compared to control groups, suggesting a protective effect against excitotoxicity.
Data Summary
特性
IUPAC Name |
tert-butyl 2-(5-bromoindolizin-2-yl)morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O3/c1-17(2,3)23-16(21)19-7-8-22-14(11-19)12-9-13-5-4-6-15(18)20(13)10-12/h4-6,9-10,14H,7-8,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIGDKKZERZGKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C2=CN3C(=C2)C=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














